molecular formula C12H12ClN3O2 B15333992 Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B15333992
M. Wt: 265.69 g/mol
InChI Key: VGNGVIGVJSURBE-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 4-chloro-2-methylphenyl moiety. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-10(15-16-11)9-5-4-8(13)6-7(9)2/h4-6H,3H2,1-2H3,(H,14,15,16)

InChI Key

VGNGVIGVJSURBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl 2-cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: The compound is studied for its use as a fungicide and herbicide.

    Materials Science: It is explored for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The exact molecular pathways and targets can vary depending on the specific application and organism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogues and their substituent-driven differences are summarized below:

Compound Name Substituent at Position 5 Key Features
Target Compound 4-Chloro-2-methylphenyl Enhanced lipophilicity; electron-withdrawing Cl and electron-donating Me groups .
Ethyl 5-(2-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (SY355003) 2-Chlorophenyl Reduced steric hindrance compared to 4-Cl-2-Me; potential for altered binding kinetics .
Ethyl 5-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate (1r) Pyridin-2-yl Heteroaromatic ring introduces hydrogen-bonding capacity; increased solubility .
Fenchlorazole (S1-6) 2,4-Dichlorophenyl + trichloromethyl Highly halogenated; associated with carcinogenicity (Carc. Cat. 2) .
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Benzamido + phenyl Intramolecular H-bonding (N–H⋯O) stabilizes crystal lattice .

Physicochemical Properties

  • Melting Points : Pyridinyl analogues (e.g., 1r: 163–164°C; 1s: 180–182°C) suggest that bulkier substituents (e.g., 4-Cl-2-Me) could elevate melting points due to improved crystalline packing.
  • Solubility : Heteroaromatic substituents (e.g., pyridinyl) enhance aqueous solubility via polar interactions, whereas halogenated phenyl groups favor organic solvents .

Tables and Figures

Table 1: Comparison of Key Analogues

Property Target Compound Ethyl 5-(2-Chlorophenyl) Ethyl 5-(Pyridin-2-yl) Fenchlorazole
Substituent 4-Cl-2-MePh 2-ClPh Pyridin-2-yl 2,4-Cl₂Ph + CCl₃
Melting Point (°C) Data needed Data needed 163–164 Data needed
Bioactivity Hypothetical Moderate Strong Herbicidal
Regulatory Risk Low Moderate Low High

Figure 1: Hydrogen Bonding in Triazole Derivatives (based on ) [Diagram illustrating intramolecular N–H⋯O bonds in analogues like Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate .]

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, details a protocol using sodium acetate as a base and reflux conditions to facilitate triazole ring formation. Key optimizations include:
  • Temperature control : Maintaining 0°C during reagent addition to minimize side reactions.
  • Solvent selection : Toluene or ethanol for better solubility and reaction homogeneity.
  • Stoichiometry : A 1:1 molar ratio of 3-aminopyridine to ethyl-2-chloroacetoacetate ensures complete conversion .
    further highlights the use of K₂CO₃ in DMF for alkylation steps, with yields improved by adjusting equivalents of alkylating agents (e.g., MeI or EtI) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : provides detailed NMR data (e.g., δ 7.91 ppm for aromatic protons, δ 155.4 ppm for carbonyl carbons) to confirm substitution patterns and regiochemistry .
  • Mass spectrometry : CI (chemical ionization) confirms molecular weight (e.g., m/z 232.1073 [M+H]⁺) and isotopic patterns for halogenated derivatives .
  • TLC monitoring : Used in to track reaction progress (EtOAc/cyclohexane 1:1) and ensure intermediate purity .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc) resolves regioisomers, as described in for separating 1H-1,2,4-triazole derivatives .
  • Recrystallization : Ethyl acetate or diethyl ether trituration yields high-purity crystals, critical for X-ray studies () .

Advanced Research Questions

Q. How do substituents on the triazole ring influence the compound’s biological activity, and what strategies can validate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Functional group modulation : compares derivatives with methyl, bromophenyl, and pyridyl substituents, showing that electron-withdrawing groups (e.g., Br) enhance stability but may reduce solubility .
  • Biological assays : Testing against enzyme targets (e.g., fungal CYP51 for antifungals) can link substituent effects to activity. suggests triazole derivatives interact with microbial enzymes via hydrogen bonding .
  • Computational modeling : DFT calculations predict binding affinities based on substituent electronic profiles .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in triazole derivatives?

  • Methodological Answer :
  • Crystallization : Slow evaporation from ethyl acetate () produces diffraction-quality crystals. Hydrogen bonding (e.g., N–H⋯O) stabilizes the lattice, critical for SHELX refinement .
  • SHELX workflows : As per , SHELXL refines positional and thermal parameters using high-resolution data. For example, torsional angles between phenyl and triazole rings (e.g., 84.84° in ) are validated via iterative least-squares refinement .

Q. What experimental approaches address contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer :
  • Multi-technique validation : Combine NMR (), IR (C=O stretches ~1700 cm⁻¹), and X-ray () to cross-verify bond lengths and angles.
  • Dynamic NMR : Resolve rotational isomers (e.g., ethyl group conformers) by variable-temperature studies .
  • Twinned data handling : Use SHELXL’s TWIN command to model overlapping reflections in poorly diffracting crystals .

Q. How can researchers optimize the synthesis of analogs for high-throughput screening in drug discovery?

  • Methodological Answer :
  • Parallel synthesis : ’s alkylation protocol (e.g., using K₂CO₃/DMF with diverse alkyl halides) allows rapid generation of analogs .
  • Automated purification : Flash chromatography systems with UV detection streamline isolation.
  • Microscale reactions : Reduce reagent use while testing reaction feasibility (e.g., 10 mmol scale in ) .

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